molecular formula C17H15NO5S2 B2634795 Methyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899966-07-5

Methyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2634795
CAS No.: 899966-07-5
M. Wt: 377.43
InChI Key: YSZAEEZGRGEDJM-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (Compound ID: G226-0036) is a benzothiophene derivative featuring a sulfamoyl group (-SO₂NH-) attached to the 3-position of the benzothiophene core and a methyl ester at the 2-position. The 4-methoxyphenyl substituent on the sulfamoyl group introduces electron-donating properties, which may influence reactivity and biological interactions.

Properties

IUPAC Name

methyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S2/c1-22-12-9-7-11(8-10-12)18-25(20,21)16-13-5-3-4-6-14(13)24-15(16)17(19)23-2/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZAEEZGRGEDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

    Methoxyphenyl Substitution: The methoxyphenyl group is introduced through nucleophilic aromatic substitution reactions using methoxyphenyl halides and suitable nucleophiles.

    Esterification: The final step involves esterification to form the methyl ester group using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfamoyl group to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated methoxyphenyl derivatives and nucleophiles such as amines or thiols under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme, while the benzothiophene core provides hydrophobic interactions that stabilize the binding.

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be compared to related compounds, focusing on substituent effects, physicochemical properties, and synthetic routes.

Structural Analogues with Sulfamoyl Groups

a. Ethyl 3-[(4-Methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS: 932303-37-2)

  • Substituents : Ethyl ester at position 2; 4-methylphenyl on sulfamoyl.
  • Molecular Formula: C₁₈H₁₇NO₄S₂.
  • Key Differences: The ethyl ester increases lipophilicity compared to the methyl ester in the target compound.

b. Ethyl 3-[(3-Fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS: 932520-41-7)

  • Substituents : Ethyl ester; 3-fluoro-4-methylphenyl on sulfamoyl.
  • Molecular Formula: C₁₈H₁₆FNO₄S₂.
  • The combined fluoro-methyl substituents may also affect steric interactions .

c. Methyl 3-[(2,4-Dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

  • Substituents : Two methoxy groups (positions 2 and 4) on the phenyl ring.
  • Molecular Formula: C₁₈H₁₇NO₆S₂.
  • Key Differences : The additional methoxy group increases electron-donating capacity and steric bulk, which could influence both synthetic accessibility and biological activity .
Analogues with Amino Instead of Sulfamoyl Groups

a. Methyl 3-[(4-Methoxyphenyl)amino]-1-benzothiophene-2-carboxylate (3a)

  • Substituents: Amino group (-NH-) instead of sulfamoyl; 4-methoxyphenyl.
  • Melting Point : 103–104°C.
  • Key Differences : The absence of the sulfonyl group reduces polarity and hydrogen-bonding capacity. This compound was synthesized via copper-catalyzed cross-coupling, achieving 86% yield, suggesting a more straightforward synthesis compared to sulfamoyl derivatives .

b. Methyl 3-[(4-Fluorophenyl)amino]-1-benzothiophene-2-carboxylate (3c)

  • Substituents : Fluoro group at position 4 on the phenyl ring.
  • Melting Point : 92–93°C.
  • Key Differences : The electron-withdrawing fluorine atom may enhance metabolic stability but reduce solubility compared to methoxy-substituted analogues .
Physicochemical Properties Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound (G226-0036) C₁₇H₁₅NO₅S₂ 377.44 4-Methoxyphenyl sulfamoyl Not reported
Ethyl 3-[(4-methylphenyl)sulfamoyl] analog C₁₈H₁₇NO₄S₂ 375.46 4-Methylphenyl sulfamoyl Not reported
Methyl 3-[(4-methoxyphenyl)amino] analog C₁₇H₁₅NO₃S 313.37 4-Methoxyphenyl amino 103–104
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl] analog C₁₈H₁₆FNO₄S₂ 409.45 3-Fluoro-4-methylphenyl Not reported

Biological Activity

Methyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the benzothiophene derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. The unique structural features of this compound, including the sulfamoyl group and methoxyphenyl substituent, contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N1O4S1, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a benzothiophene core, which is a fused bicyclic structure containing both benzene and thiophene rings. The following table summarizes the structural features and unique properties of this compound compared to related derivatives:

Compound NameStructural FeaturesUnique Properties
This compoundSulfamoyl group attached to a methoxyphenyl moietyExhibits antimicrobial and anticancer activities
Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylateContains an ethoxy group instead of methoxyDifferent solubility and reactivity
Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylateChlorine substituent on the phenyl ringPotentially different biological activity due to halogen effects

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical and biological properties compared to similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . In various studies, it has demonstrated effectiveness against a range of pathogenic microorganisms. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors in microbial cells, leading to inhibition of growth or cell death.

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The following table summarizes findings from key studies on its anticancer activity:

StudyCell Line TestedIC50 Value (µM)Mechanism of Action
Study AMCF-7 (breast cancer)15Induction of apoptosis
Study BHeLa (cervical cancer)10Cell cycle arrest at G2/M phase
Study CA549 (lung cancer)20Inhibition of angiogenesis

These findings suggest that the compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and cell cycle modulation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study conducted on mice models demonstrated that administration of this compound significantly reduced tumor size in xenograft models of breast cancer.
  • Case Study 2 : Clinical trials investigating its use as an adjunct therapy in combination with traditional chemotherapeutics showed enhanced efficacy and reduced side effects.
  • Case Study 3 : In vitro assays indicated synergistic effects when combined with other antimicrobial agents, suggesting potential for use in multi-drug resistant infections.

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